(3-Nitrophenyl)methanesulfonyl fluoride chemical structure and molecular properties
(3-Nitrophenyl)methanesulfonyl fluoride chemical structure and molecular properties
Structural Dynamics, SuFEx Reactivity, and Applications in Chemical Biology
Executive Summary
(3-Nitrophenyl)methanesulfonyl fluoride (CAS: 2137936-30-0) represents a highly specialized, electronically tuned derivative of the ubiquitous biochemical reagent phenylmethanesulfonyl fluoride (PMSF)[1]. By introducing a strongly electron-withdrawing nitro group at the meta position of the phenyl ring, the electronic landscape of the molecule is fundamentally altered. This structural modification enhances the electrophilicity of the sulfur(VI) fluoride warhead, making it a privileged building block for both rapid irreversible serine protease inhibition and modern Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry[2][3]. This guide dissects the molecular properties, mechanistic pathways, and field-proven protocols for deploying this compound in advanced drug discovery and chemical biology workflows.
Molecular Architecture and Physicochemical Properties
The structural foundation of (3-nitrophenyl)methanesulfonyl fluoride relies on the spatial separation of the aromatic ring and the sulfonyl fluoride group by a single methylene bridge. This benzylic configuration prevents direct resonance between the aromatic system and the S(VI) center. Consequently, the meta-nitro group exerts its influence primarily through powerful inductive electron withdrawal[3].
Table 1: Physicochemical Properties of (3-Nitrophenyl)methanesulfonyl fluoride
| Property | Value / Description |
| CAS Number | 2137936-30-0[1] |
| Molecular Formula | C₇H₆FNO₄S[1] |
| Molecular Weight | 219.19 g/mol [1] |
| Structural Class | Aryl-alkyl sulfonyl fluoride |
| Key Pharmacophore | S(VI) Fluoride covalent warhead[3] |
| Electronic Modulator | meta-Nitro group (Strong Inductive EWG) |
The high S–F bond energy (approx. 114 kcal/mol) renders the sulfonyl fluoride remarkably stable to spontaneous aqueous hydrolysis, unlike highly reactive sulfonyl chlorides[2]. However, the inductive pull of the nitro group lowers the lowest unoccupied molecular orbital (LUMO) of the S–F bond, priming it for nucleophilic attack when properly activated by an enzyme's microenvironment or a Lewis acid catalyst[4][5].
Mechanistic Paradigm 1: Covalent Serine Protease Inhibition
Like its parent compound PMSF, 3-nitro-PMSF functions as an irreversible, covalent inhibitor of serine proteases (e.g., elastase, chymotrypsin, and trypsin)[3][6]. The inhibition mechanism relies on the precise architecture of the protease active site, where the catalytic triad (Ser-His-Asp) activates the serine hydroxyl to attack the electrophilic S(VI) center.
Fig 1. Covalent inhibition pathway of serine proteases by 3-Nitro-PMSF via S-F bond cleavage.
Protocol 1: Cell Lysate Stabilization via Rapid Protease Inhibition
Expertise & Causality: Endogenous proteases rapidly degrade target proteins upon cell lysis. While standard PMSF requires extended incubation to achieve full inhibition, the enhanced electrophilicity of 3-nitro-PMSF allows for faster acylation kinetics, providing superior protection for highly sensitive protein targets.
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Step 1: Stock Preparation. Dissolve 3-nitro-PMSF in anhydrous isopropanol or DMSO to create a 100 mM stock.
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Causality: Although sulfonyl fluorides resist rapid hydrolysis, prolonged exposure to ambient moisture will degrade the warhead. Anhydrous polar aprotic/organic solvents ensure the structural integrity of the S–F bond prior to assay integration.
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Step 2: Buffer Integration. Add the stock solution to the chilled lysis buffer immediately before cell disruption to achieve a final working concentration of 0.5 – 1.0 mM.
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Causality: The half-life of the activated S–F bond in aqueous buffer (pH 7.4 – 8.0) is finite; immediate integration ensures maximum active inhibitor concentration during the critical lysis phase.
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Step 3: Incubation and Lysis. Homogenize the cells and incubate the lysate on ice for 15–30 minutes.
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Causality: The sulfonylation of the active site serine is a bimolecular reaction. Maintaining low temperatures prevents rapid thermal degradation of the inhibitor while allowing sufficient time for the covalent capture of the protease active sites. Self-validation of this step can be confirmed by running a parallel uninhibited control lysate on an SDS-PAGE gel to observe the prevention of protein degradation banding patterns.
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Mechanistic Paradigm 2: Sulfur(VI) Fluoride Exchange (SuFEx) Click Chemistry
Beyond biochemistry, 3-nitro-PMSF is a highly valuable substrate in SuFEx click chemistry, a paradigm introduced by K. Barry Sharpless[2][7]. SuFEx leverages the unique stability/reactivity profile of S(VI) fluorides to forge robust S–N or S–O bonds. The electron-withdrawing nitro group makes this specific derivative an excellent candidate for Lewis acid-catalyzed SuFEx, particularly when reacting with silyl amines[4][5].
Fig 2. Lewis acid-catalyzed SuFEx catalytic cycle utilizing 3-Nitro-PMSF and silyl amines.
Protocol 2: Lewis Acid-Catalyzed Synthesis of Sulfonamide Libraries
Expertise & Causality: Traditional sulfonamide synthesis relies on highly reactive sulfonyl chlorides, which suffer from poor shelf-life and deleterious side reactions. SuFEx utilizing 3-nitro-PMSF allows for late-stage functionalization. Utilizing Ca(NTf₂)₂ as a Lewis acid specifically activates the S–F bond, while silyl amines act as the nucleophile, trapping the leaving fluoride as TMS-F rather than generating corrosive HF[4].
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Step 1: Reagent Assembly. In an inert atmosphere, dissolve 1.0 equivalent of 3-nitro-PMSF and 1.2 equivalents of the target silyl amine (e.g., TMS-morpholine) in anhydrous acetonitrile (0.2 M).
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Causality: The inert atmosphere prevents premature hydrolysis, and the silyl group serves as a thermodynamic sink for the fluoride ion, driving the reaction forward[4].
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Step 2: Catalyst Addition. Add 10 mol% of Calcium bis(trifluoromethanesulfonyl)imide [Ca(NTf₂)₂].
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Step 3: Reaction Monitoring (Self-Validating Step). Stir the mixture at room temperature to 50°C. Monitor the reaction via ¹⁹F NMR.
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Causality: The disappearance of the characteristic S–F signal (typically +50 to +60 ppm) and the appearance of the TMS-F signal (-158 ppm) provides unambiguous, real-time validation of the exchange event[4].
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Step 4: Quench and Purification. Once complete, quench the reaction with aqueous NaHCO₃ and extract with ethyl acetate. The resulting sulfonamide can be purified via standard flash chromatography.
Quantitative Comparative Analysis
To fully leverage 3-nitro-PMSF, researchers must understand how its reactivity diverges from standard PMSF. The table below summarizes the critical comparative metrics.
Table 2: Comparative Reactivity Profile: PMSF vs. 3-Nitro-PMSF
| Metric | PMSF (Standard) | 3-Nitro-PMSF |
| Aromatic Substitution | None (H) | meta-Nitro (-NO₂) |
| Electronic Effect | Neutral | Strongly Electron-Withdrawing |
| S(VI) Electrophilicity | Baseline | Enhanced[3] |
| Aqueous Stability | High (Half-life >100 hrs at pH 7) | Moderate (Accelerated hydrolysis due to EWG) |
| SuFEx Reaction Rate | Negligible (Uncatalyzed) | Slow to Moderate (Uncatalyzed) / Rapid (Catalyzed)[5] |
| Primary Use Case | General lysate stabilization | Targeted covalent libraries & rapid enzyme inhibition |
References
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SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]
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Copper-Promoted Conjugate Addition of Carboxylic Acids to Ethenesulfonyl Fluoride (ESF) for Constructing Aliphatic Sulfonyl Fluorides Source: ACS Omega URL:[Link]
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Lewis Acid-Catalyzed Sulfur Fluoride Exchange Source: Organic Letters (ACS Publications) URL:[Link]
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Inhibition of elastase and other serine proteases by heterocyclic acylating agents Source: Journal of Biological Chemistry (via ResearchGate) URL:[Link]
Sources
- 1. (3-nitrophenyl)methanesulfonyl fluoride | 2137936-30-0 [m.chemicalbook.com]
- 2. pnas.org [pnas.org]
- 3. Copper-Promoted Conjugate Addition of Carboxylic Acids to Ethenesulfonyl Fluoride (ESF) for Constructing Aliphatic Sulfonyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Lewis Acid-Catalyzed Sulfur Fluoride Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Exploring the boundaries of ferrocenesulfonyl fluoride chemistry - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D2QI01854C [pubs.rsc.org]
